molecular formula C13H20N4O5 B14507617 L-Prolinamide, 5-oxo-L-prolyl-L-seryl- CAS No. 63155-77-1

L-Prolinamide, 5-oxo-L-prolyl-L-seryl-

Cat. No.: B14507617
CAS No.: 63155-77-1
M. Wt: 312.32 g/mol
InChI Key: PYOBJLQMKFXYAC-CIUDSAMLSA-N
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Description

Synthesis and Green Chemistry: The compound is synthesized via biocatalytic methods using engineered variants of Candida antarctica lipase B (CalB), such as CalBopt-24 T245S, which achieves 80% conversion at 145 mM substrate concentration in 2-methyl-2-butanol at 70°C . This process avoids racemization, halogenated solvents, and hazardous waste, improving atom economy from 45.5% (chemical methods) to 86.4% . The product exhibits exceptional optical purity (ee > 99%), making it ideal for drug synthesis intermediates .

Properties

CAS No.

63155-77-1

Molecular Formula

C13H20N4O5

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C13H20N4O5/c14-11(20)9-2-1-5-17(9)13(22)8(6-18)16-12(21)7-3-4-10(19)15-7/h7-9,18H,1-6H2,(H2,14,20)(H,15,19)(H,16,21)/t7-,8-,9-/m0/s1

InChI Key

PYOBJLQMKFXYAC-CIUDSAMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C2CCC(=O)N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptide derivatives .

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-L-seryl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-seryl- involves its interaction with GnRH receptors. Upon binding to these receptors, the compound stimulates the release of gonadotropins, leading to a cascade of hormonal events. This effect is reversible upon discontinuation of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally related to L-Prolinamide, 5-oxo-L-prolyl-L-seryl-, along with their applications and synthesis:

Compound Name Structure/Modifications Biological Activity/Application Synthesis Method Key Reference
L-Prolinamide, 5-oxo-L-prolyl-L-phenylanyl-4-hydroxy Phenylalanine with 4-hydroxy group Antifungal (57% growth inhibition of Pythium spp.) Bacterial metabolite (Pseudomonas fluorescence)
[3-(Thiazol-5-yl)-L-alanyl]-L-prolinamide Thiazole-modified alanine residue Thyrotropin-releasing hormone (TRH) mimetic Chemical peptide synthesis
Leuprorelin acetate 5-Oxo-L-prolyl-L-histidyl-D-tryptophyl-... Prostate cancer treatment Solid-phase peptide synthesis
5-Oxo-L-prolyl-L-isoleucyl-L-prolinamide Isoleucine residue Unknown (pharmaceutical intermediate) Biocatalytic/chemical methods
Apelin-13 derivatives Pyroglutamate-modified peptides Cardiovascular regulation Chemical synthesis with modifications

Biocatalytic vs. Chemical Methods :

  • L-Prolinamide Derivatives: Enzymatic synthesis (e.g., CalB variants) achieves 86.4% atom economy, avoids toxic solvents (e.g., dichloromethane), and generates minimal waste (only water) . Chemical methods (e.g., thionyl chloride activation) yield 45.5% atom economy, produce hazardous byproducts (SO₂, HCl), and require multiple steps .
  • Antifungal Phenylanyl-4-Hydroxy Compound :
    • Isolated from Pseudomonas fluorescence metabolites via ethyl acetate extraction, with 5.19% yield in crude extracts .

Advantages of Biocatalysis :

  • Scalability and reusability of immobilized CalB .
  • Cost-effective solvent recycling (2-methyl-2-butanol) .

Key Findings :

  • The phenylanyl-4-hydroxy derivative shows moderate antifungal activity but is environmentally sustainable compared to synthetic fungicides .
  • Leuprorelin and TRH mimetics demonstrate the therapeutic versatility of prolinamide-based peptides .

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